

A Comprehensive Technical Guide to 4-Chloro-2-fluoroaniline

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Compound of Interest

Compound Name: 4-Chloro-2-fluoroaniline

Cat. No.: B1294793

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For researchers, scientists, and professionals in drug development and fine chemical synthesis, **4-chloro-2-fluoroaniline** is a key building block with significant applications in the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern on the benzene ring imparts specific reactivity and properties that are leveraged in the synthesis of complex target molecules. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis protocols, and key applications.

Nomenclature and Synonyms

Correctly identifying a chemical compound is critical for research and development. **4-Chloro-2-fluoroaniline** is known by several names and identifiers across various chemical databases and suppliers.

Identifier Type	Value
IUPAC Name	4-chloro-2-fluoroaniline[2][3]
CAS Number	57946-56-2[1][2][4][5][6][7]
Molecular Formula	C ₆ H ₅ ClFN[1][2][3][4][5]
Synonyms	2-fluoro-4-chloroaniline[2][8], 4-Chloro-2-fluorobenzenamine[2][4], 4-Chloro-2-fluorophenylamine[2][4], Benzenamine, 4-chloro-2-fluoro-[2][4]
InChI Key	CSFDTBRRIBJILD-UHFFFAOYSA-N[2][3][5][7]
SMILES	<chem>Nc1ccc(Cl)cc1F</chem> [3][5][7]
EC Number	261-034-1[2][7][9]
PubChem CID	93898[1][2]
MDL Number	MFCD00010625[1][7][9]

Physicochemical and Spectral Data

The physical and spectral properties of **4-chloro-2-fluoroaniline** are essential for its handling, characterization, and use in chemical reactions.

Property	Value
Molecular Weight	145.56 g/mol [1][2][4][5][7]
Appearance	Light yellow to orange clear liquid[1][5]
Density	1.311 g/mL at 25 °C[4][7][9]
Boiling Point	92 °C at 2.3 mmHg[1], 104-107 °C at 28 mmHg[10], 205.6 °C at 760 mmHg[6]
Refractive Index	n _{20/D} 1.56[1][4][7][9]
Flash Point	99 °C (closed cup)[9]
Purity	≥ 98% (GC)[1][5]
Solubility	Slightly soluble in water[4][10]

Spectral data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for **4-chloro-2-fluoroaniline**, which are crucial for its structural confirmation and purity assessment.[2][11][12]

Synthesis Protocols

The synthesis of **4-chloro-2-fluoroaniline** can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

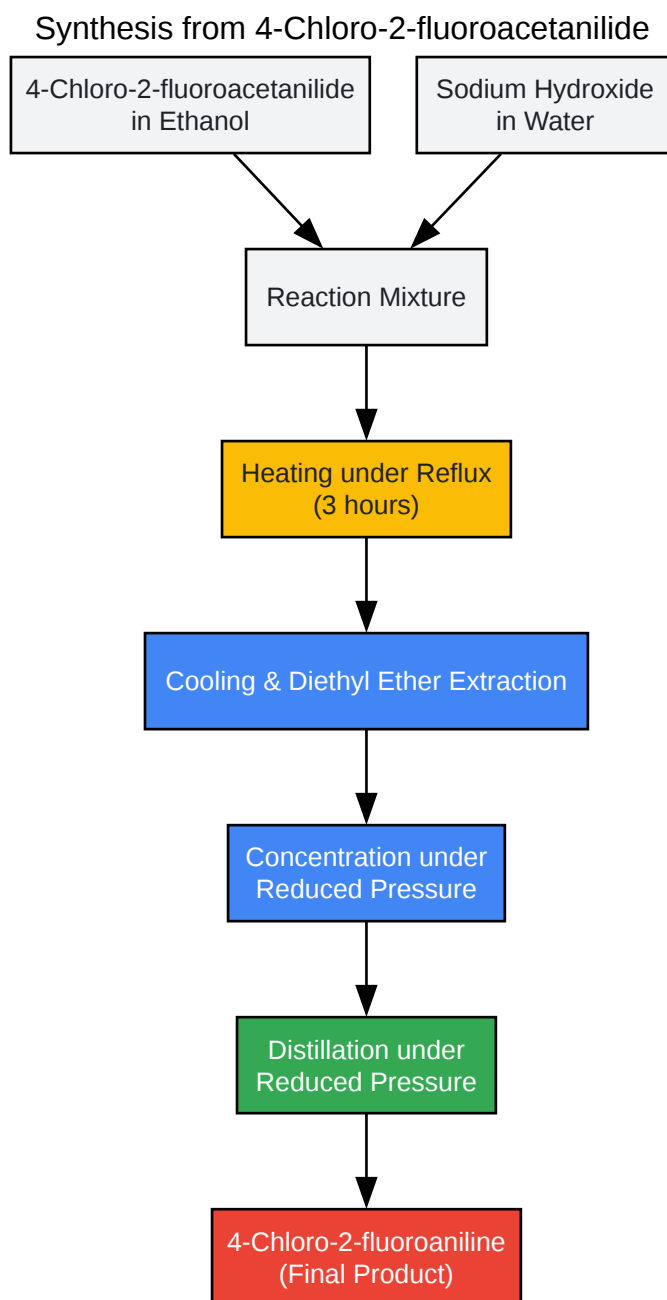
Synthesis from 4-Chloro-2-fluoroacetanilide

A common laboratory-scale synthesis involves the hydrolysis of 4-chloro-2-fluoroacetanilide. [13]

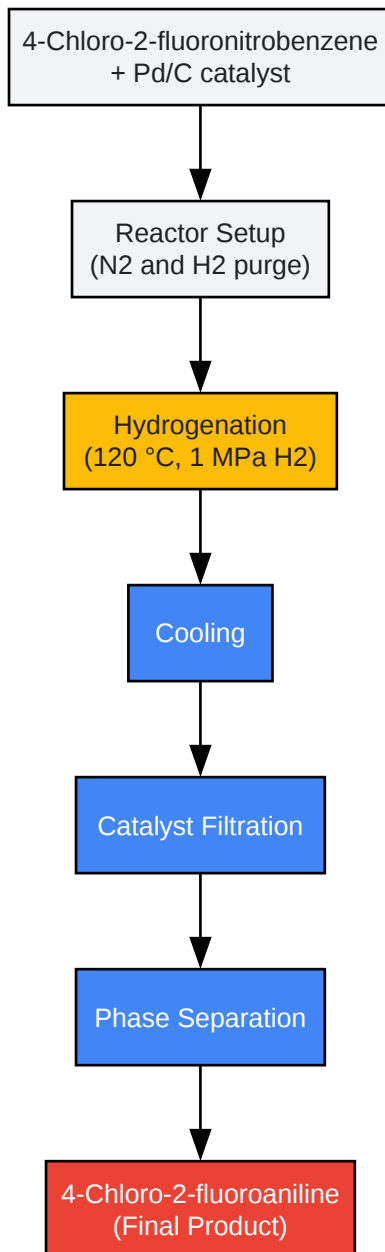
Experimental Protocol:

- To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol, a solution of 72.0 g (1.8 moles) of sodium hydroxide in 100 ml of water is added dropwise.
- After the addition is complete, the reaction mixture is heated under reflux for three hours.
- The mixture is then cooled to ambient temperature and extracted with diethyl ether.

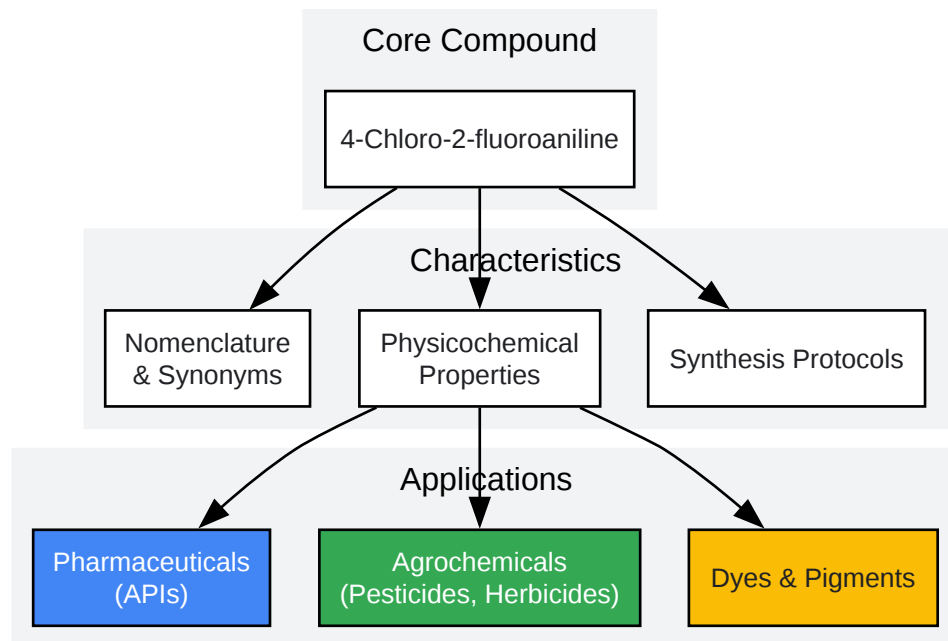
- The combined organic extracts are concentrated under reduced pressure to yield a residual oil.
- The crude product is purified by distillation under reduced pressure to give 81.0 g of **4-chloro-2-fluoroaniline**. The boiling point is reported as 83-85 °C at 12 mmHg.[\[13\]](#)



Synthesis from 4-Chloro-2-fluoronitrobenzene



Relationship of 4-Chloro-2-fluoroaniline Properties and Applications



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